molecular formula C25H21N3O3S B5961979 ETHYL 4-(2,5-DIMETHYL-3-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}-1H-PYRROL-1-YL)BENZOATE

ETHYL 4-(2,5-DIMETHYL-3-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}-1H-PYRROL-1-YL)BENZOATE

Cat. No.: B5961979
M. Wt: 443.5 g/mol
InChI Key: KZXWUELOUYCKOH-HMAPJEAMSA-N
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Description

ETHYL 4-(2,5-DIMETHYL-3-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}-1H-PYRROL-1-YL)BENZOATE is a complex organic compound that features a unique structure combining multiple heterocyclic systems. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(2,5-DIMETHYL-3-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}-1H-PYRROL-1-YL)BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by their functionalization and coupling to form the final product. Common synthetic routes include:

    Formation of the Thiazolo[3,2-a]benzimidazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Functionalization of the Pyrrole Ring: The pyrrole ring is typically synthesized through a condensation reaction involving an aldehyde and an amine, followed by cyclization.

    Coupling Reactions: The final step involves coupling the functionalized heterocycles with ethyl 4-bromobenzoate under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(2,5-DIMETHYL-3-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}-1H-PYRROL-1-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce new substituents onto the aromatic rings or heterocycles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce halogens or other functional groups.

Scientific Research Applications

ETHYL 4-(2,5-DIMETHYL-3-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}-1H-PYRROL-1-YL)BENZOATE has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a candidate for drug development.

    Medicine: Research into its pharmacological effects could lead to new therapeutic agents.

    Industry: It can be used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of ETHYL 4-(2,5-DIMETHYL-3-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}-1H-PYRROL-1-YL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

ETHYL 4-(2,5-DIMETHYL-3-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}-1H-PYRROL-1-YL)BENZOATE can be compared to other similar compounds, such as:

    Indole Derivatives: These compounds share a similar heterocyclic structure and exhibit a range of biological activities.

    Benzimidazole Derivatives: Known for their antimicrobial and anticancer properties, these compounds are structurally related to the benzimidazole moiety in the target compound.

    Thiazole Derivatives: These compounds are also known for their biological activities and are structurally related to the thiazole moiety in the target compound.

The uniqueness of this compound lies in its combination of multiple heterocyclic systems, which can lead to unique biological activities and chemical properties.

Properties

IUPAC Name

ethyl 4-[2,5-dimethyl-3-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]pyrrol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3S/c1-4-31-24(30)17-9-11-19(12-10-17)27-15(2)13-18(16(27)3)14-22-23(29)28-21-8-6-5-7-20(21)26-25(28)32-22/h5-14H,4H2,1-3H3/b22-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXWUELOUYCKOH-HMAPJEAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)N4C5=CC=CC=C5N=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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